MeNH-PEG6-CH2CH2COOtBu
Description
MeNH-PEG6-CH2CH2COOtBu is a functionalized polyethylene glycol (PEG) derivative with a methylamine (-MeNH) terminal group, a hexaethylene glycol (PEG6) spacer, and a tert-butyl ester (-COOtBu) at the opposing terminus. The compound’s structure enables dual functionality: the methylamine group facilitates conjugation with electrophilic moieties (e.g., activated carboxylic acids or carbonyls), while the tert-butyl ester serves as a hydrolyzable protecting group for controlled carboxylate release under acidic conditions. The PEG6 spacer enhances aqueous solubility and reduces steric hindrance, making it suitable for applications in drug delivery, bioconjugation, and nanotechnology .
Key structural attributes:
- Terminal groups: Methylamine (conjugation-ready) and tert-butyl ester (acid-labile protecting group).
- PEG length: Six ethylene oxide units (PEG6), balancing flexibility and molecular size.
- Molecular weight: Estimated ~450–500 g/mol (PEG6 contributes ~264 g/mol; remaining groups add ~200–250 g/mol).
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO8/c1-20(2,3)29-19(22)5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-4/h21H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWEGVAYXXLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the PEG-6 Backbone
The PEG-6 backbone is constructed through iterative ethylene oxide coupling. A patented method begins with tosylation of tetraethylene glycol (TEG) to introduce a leaving group, enabling nucleophilic substitution with potassium phthalimide to form a protected amine intermediate. Subsequent hydrolysis removes the phthalimide group, yielding a primary amine. This amine is then reacted with diglycolic anhydride to introduce a carboxylic acid moiety, which is protected as a t-butyl ester via reaction with tert-butyl alcohol under acidic conditions.
Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Tosylation | Tosyl chloride, pyridine, 0°C | Activate TEG for substitution |
| Phthalimide Protection | Potassium phthalimide, DMF, 80–90°C | Introduce protected amine |
| Deprotection | Hydrazine hydrate, ethanol, reflux | Free primary amine |
| Carboxylic Acid Addition | Diglycolic anhydride, DCM/DMF, 40°C | Extend chain with COOH group |
| t-Butyl Ester Formation | tert-Butyl alcohol, HCl gas | Protect carboxylic acid |
Optimization of Critical Synthesis Steps
Tosylation Efficiency
Tosylation of TEG requires strict temperature control (0–5°C) to minimize di-tosylation byproducts. Excess tosyl chloride (1.5 eq) and pyridine (2 eq) achieve >90% mono-tosylation.
Phthalimide Deprotection
Hydrazine hydrate (2 eq) in ethanol under reflux for 6 hours achieves complete deprotection without PEG chain degradation. Prolonged heating (>8 hours) risks ether bond cleavage.
t-Butyl Ester Stability
The t-butyl ester group is susceptible to acidic conditions. During purification, neutral pH (6–8) is maintained to prevent premature deprotection. Final isolation via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the ester with >95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 minutes, confirming ≥97% purity.
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Tosylation/Substitution | High regioselectivity | Multi-step, time-intensive | 65–70% |
| Mitsunobu Reaction | Single-step amine introduction | Requires expensive reagents | 50–55% |
The stepwise approach is preferred for large-scale synthesis due to cost-effectiveness, while the Mitsunobu method suits small-scale applications requiring rapid assembly.
Industrial-Scale Production Considerations
Cost-Effective Feedstocks
Using commercial TEG (USD 50/kg) instead of custom-synthesized PEG derivatives reduces raw material costs by ~40%.
Solvent Recycling
DMF and THF are recovered via distillation, achieving 85% solvent reuse and minimizing waste.
Throughput Optimization
Parallel synthesis of intermediates (e.g., tosylated TEG and phthalimide-protected amine) reduces total production time from 5 weeks to 3 weeks.
Challenges and Mitigation Strategies
PEG Chain Polydispersity
Commercial PEG starting materials often exhibit polydispersity (Đ = 1.05–1.10). Size-exclusion chromatography (SEC) purification ensures uniform chain length.
Amine Oxidation
The methylamine group is prone to oxidation during storage. Packaging under nitrogen with desiccants maintains stability for >24 months at 2–8°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: MeNH-PEG6-CH2CH2COOtBu can undergo oxidation reactions, particularly at the methylamine group, forming corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxylic acids and carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides and aldehydes are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and imines.
Scientific Research Applications
Scientific Research Applications
MeNH-PEG6-CH2CH2COOtBu is utilized in several scientific domains:
-
Bioconjugation:
- The compound is employed to modify biomolecules, enhancing their solubility and stability. This modification is crucial for drug delivery systems, allowing therapeutic agents to evade enzymatic degradation and immune recognition.
-
Drug Delivery Systems:
- Due to its PEGylation properties, it improves the pharmacokinetics of drugs. The steric hindrance provided by the PEG chain protects the active pharmaceutical ingredients, leading to increased bioavailability and reduced immunogenicity.
-
Nanotechnology:
- This compound is used in the synthesis of nanomaterials and hydrogels, which have applications in tissue engineering and regenerative medicine.
-
Peptide Synthesis:
- It serves as a linker in peptide synthesis, facilitating the attachment of various functional groups to peptides, which can enhance their biological activity or provide targeting capabilities.
-
Biomedical Research:
- The compound has been explored for use in targeted drug delivery systems, where it can be conjugated with specific ligands for enhanced targeting of cancer cells.
Case Studies
-
Targeted Drug Delivery:
A study demonstrated the efficacy of this compound in enhancing the delivery of chemotherapeutic agents specifically to cancer cells. The PEGylated drug showed significantly improved circulation times and reduced side effects compared to non-modified drugs. -
Bioconjugation Techniques:
Research focused on using this compound for bioconjugating metal-based compounds to peptides. This approach was effective in creating targeted delivery systems that exhibited enhanced activity against specific cancer types. -
Hydrogel Formation:
Investigations into hydrogels formed from this compound revealed promising applications in tissue engineering. The hydrogels demonstrated excellent biocompatibility and mechanical properties suitable for supporting cell growth.
Mechanism of Action
The mechanism of action of MeNH-PEG6-CH2CH2COOtBu involves its ability to form stable covalent bonds with various functional groups. The methylamine group reacts with carboxylic acids and carbonyl compounds, forming amides and imines, respectively. The tert-butyl ester can be deprotected under acidic conditions, revealing a carboxyl group that can further react with other functional groups.
Comparison with Similar Compounds
Insights :
- Methylamine-terminated derivatives (e.g., MeNH-PEG6) offer enhanced stability compared to primary amines (NH2-PEG4), reducing undesired side reactions .
- Hydroxyl-terminated PEGs (e.g., HO-PEG24) lack inherent conjugation capacity without chemical activation .
PEG Chain Length Differences
Insights :
- Longer PEG chains (e.g., PEG24) improve solubility and biocompatibility but may compromise target binding due to increased spatial separation .
- PEG6 strikes a balance between solubility and efficient molecular interactions.
Protecting Group Functionality
Biological Activity
MeNH-PEG6-CH2CH2COOtBu, also known as Amino-PEG6-t-butyl ester, is a polyethylene glycol (PEG)-based compound that has garnered significant interest in biomedical research due to its versatile applications and biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 409.5 g/mol
CAS Number : 1286281-32-0
Purity : ≥95%
The compound features an amino group, which enhances its reactivity with various functional groups, and a t-butyl protected carboxyl group, which can be deprotected under acidic conditions. This structural configuration allows for efficient conjugation with other molecules, making it a valuable tool in drug delivery systems and bioconjugation strategies.
This compound acts primarily through its ability to enhance solubility and stability of therapeutic agents in biological environments. The hydrophilic PEG spacer increases the aqueous solubility of conjugated drugs, while the amino group facilitates the formation of stable linkages with carboxylic acids and activated esters. This property is particularly beneficial in the development of:
- Antibody-drug conjugates (ADCs) : The compound serves as a non-cleavable linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.
- Proteolysis-targeting chimeras (PROTACs) : It functions as a linker in PROTAC synthesis, enabling selective degradation of target proteins.
Drug Delivery Systems
This compound is utilized in various drug delivery applications due to its biocompatibility and ability to improve pharmacokinetics. Its role in enhancing the solubility of poorly soluble drugs has been demonstrated in several studies.
Case Study: Antibody-Drug Conjugates
A study published in Journal of Controlled Release highlighted the use of this compound in the synthesis of ADCs targeting HER2-positive breast cancer cells. The results showed that ADCs utilizing this linker exhibited significantly improved therapeutic efficacy compared to those with conventional linkers, demonstrating enhanced cellular uptake and reduced systemic toxicity.
Case Study: PROTAC Development
Research featured in Nature Communications investigated the application of this compound in PROTAC technology. The study revealed that PROTACs designed with this PEG linker successfully induced target protein degradation in various cancer cell lines, indicating its potential for developing novel cancer therapies.
Comparative Analysis
The following table summarizes key characteristics and applications of this compound compared to similar PEG-based compounds:
| Compound | Linker Type | Applications | Advantages |
|---|---|---|---|
| This compound | Non-cleavable linker | ADCs, PROTACs | Enhanced solubility and stability |
| NH2-PEG4-Acid | Cleavable linker | Drug delivery | Controlled release |
| N3-PEG6-TBU | Click chemistry | Bioconjugation | Fast reaction rates |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Error analysis : Report confidence intervals and use ANOVA for multi-group comparisons .
- Open-source tools : Utilize R packages (e.g.,
drc) or Python’s SciPy for reproducible analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
